15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid
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Overview
Description
15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids derived from fatty acids, which play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid typically involves multi-step organic reactions. One common approach is the oxidation of a suitable precursor molecule, such as a prostaglandin intermediate, using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and oxidized derivatives of the original compound, each with distinct biological activities.
Scientific Research Applications
15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostanoid chemistry and synthesis.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The mechanism of action of 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid involves its interaction with specific receptors on cell surfaces, such as prostaglandin receptors. These interactions trigger intracellular signaling cascades that regulate various physiological responses, including inflammation, vasodilation, and platelet aggregation. The compound’s effects are mediated through the activation of G-protein coupled receptors and subsequent modulation of cyclic AMP levels and calcium ion fluxes.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Shares similar structural features and biological activities.
Prostaglandin F2α: Another prostanoid with distinct physiological roles.
15-Deoxy-Δ12,14-Prostaglandin J2: Known for its anti-inflammatory properties.
Uniqueness
15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and receptor affinities compared to other prostanoids. Its unique structure allows for targeted interactions with specific prostaglandin receptors, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
7-[2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERCJPRNXXOPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865688 |
Source
|
Record name | 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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